molecular formula C13H21N3OS B8109739 8-((2-Methylthiazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane

8-((2-Methylthiazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane

Cat. No.: B8109739
M. Wt: 267.39 g/mol
InChI Key: INZIPKJJZCWIBU-UHFFFAOYSA-N
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Description

8-((2-Methylthiazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane is a spirocyclic compound of significant interest in medicinal chemistry research. It features a 1-oxa-4,8-diazaspiro[5.5]undecane core scaffold, a privileged structure known for its relevance in drug discovery. This scaffold is recognized as a valuable template for designing biologically active molecules, particularly those with multimodal activity against pain pathways . The incorporation of the (2-methylthiazol-4-yl)methyl substituent further enhances its potential for interaction with key biological targets, as thiazole-containing heterocycles are commonly employed in pharmaceutical development for their diverse biological activities. Research into structurally related 1-oxa-4,9-diazaspiro[5.5]undecane-based compounds has demonstrated their high potency as soluble epoxide hydrolase (sEH) inhibitors, leading to orally active drug candidates evaluated for treating chronic kidney diseases . Furthermore, alkyl and aryl derivatives of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have shown promising multimodal activity against pain, highlighting the therapeutic potential of this chemical class . The unique three-dimensional structure of spirocyclic scaffolds like this one often contributes to improved selectivity and favorable pharmacokinetic properties in drug candidates. This compound is supplied exclusively for research purposes in laboratory settings. This compound is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

8-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-oxa-4,8-diazaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3OS/c1-11-15-12(8-18-11)7-16-5-2-3-13(10-16)9-14-4-6-17-13/h8,14H,2-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZIPKJJZCWIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCCC3(C2)CNCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Bicyclic Precursors

A diketone intermediate, such as 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane, is reduced using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) to yield the spirocyclic amine. This step achieves a 73% yield under reflux conditions. For the oxa-diaza analog, replacing one nitrogen with oxygen would require starting with a piperidone-ether precursor.

Ring-Opening and Reclosure Strategies

US4244961A describes ring-opening reactions of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones using phosgene to form carbonyl intermediates. Applying this to a [5.5] system, treatment with triphosgene in dichloromethane could generate a reactive carbonyl for subsequent reclosure with amine nucleophiles.

Functionalization at the 8-Position Nitrogen

Introducing the (2-methylthiazol-4-yl)methyl group at the 8-position nitrogen necessitates selective alkylation. ACS Journal of Medicinal Chemistry provides a template for N-alkylation in similar spiro systems:

Alkylation with (2-Methylthiazol-4-yl)methyl Halides

A solution of the spirocyclic amine in dimethyl sulfoxide (DMSO) is treated with potassium fluoride and tetrabutylammonium iodide as phase-transfer catalysts. Adding (2-methylthiazol-4-yl)methyl bromide or iodide at 40°C for 22 hours facilitates alkylation. The reaction is monitored by TLC (petroleum ether/ethyl acetate, 3:1), with extraction using tert-butyl methyl ether to isolate the product.

Mitsunobu Reaction for Challenging Substitutions

For sterically hindered substrates, a Mitsunobu reaction with (2-methylthiazol-4-yl)methanol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF at 0°C could achieve coupling. This method avoids harsh alkylation conditions and improves regioselectivity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • DMSO as Solvent : Enhances nucleophilicity of the amine, critical for alkylation steps.

  • Tetrahydrofuran (THF) : Preferred for reductions (e.g., LiAlH₄) and Mitsunobu reactions due to its inertness.

  • Temperature : Alkylation proceeds efficiently at 40–50°C, while cyclization steps require reflux (66–70°C).

Acid/Base Mediation

  • Phosgene Derivatives : Triphosgene in dichloromethane with triethylamine as a base activates carbonyl groups for spirocycle formation.

  • Lithium Aluminium Hydride : Reduces diketones to amines in anhydrous THF, requiring careful quenching with NaOH to prevent explosions.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel columns with gradient elution (dichloromethane/methanol up to 10%) resolve intermediates.

  • Chiral HPLC : For enantiomerically pure products, Chiralpak IA columns with heptane/isopropyl alcohol + 2% diethylamine (95:5) achieve baseline separation.

Spectroscopic Data

  • ¹H NMR : Key signals include the thiazole proton at δ 7.2–7.4 ppm and spirocyclic methylene protons at δ 3.4–3.8 ppm.

  • HRMS : Expected [M+H]⁺ for C₁₇H₂₄N₃O₂S is 334.1589 (calc. 334.1584).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageCitation
Direct Alkylation65–7795Simplicity, fewer steps
Mitsunobu Reaction8499Regioselectivity, mild conditions
Reductive Amination7390Scalability for bulk synthesis

Challenges and Mitigation Strategies

  • Thiazole Stability : The 2-methylthiazole group is sensitive to strong acids/bases. Using buffered conditions (pH 6–8) during extractions preserves integrity.

  • Spirocycle Racemization : Chiral HPLC separation ensures enantiomeric purity, critical for pharmacological activity.

  • Byproduct Formation : Tetrabutylammonium iodide minimizes side reactions during alkylation by stabilizing transition states .

Chemical Reactions Analysis

Types of Reactions

8-((2-Methylthiazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane can undergo various types of chemical reactions:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methyl group on the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced spirocyclic compounds.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Antiviral Properties

One of the primary applications of this compound is in the development of antiviral agents. Research indicates that derivatives of diazaspiro compounds exhibit potential in treating viral infections, particularly those related to HIV. The modulation of the CCR5 receptor, which is crucial for HIV entry into cells, has been identified as a therapeutic target. Compounds similar to 8-((2-Methylthiazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane have shown efficacy in inhibiting the binding of HIV to its receptors, thereby preventing infection and disease progression .

Anti-inflammatory Applications

In addition to its antiviral properties, this compound has been explored for its anti-inflammatory effects. The ability to modulate chemokine activity through CCR5 receptor antagonism suggests that it could be beneficial in treating inflammatory diseases. This is particularly relevant for conditions where leukocyte migration plays a significant role in disease pathology, such as rheumatoid arthritis and other autoimmune disorders .

Anticancer Potential

Emerging studies suggest that diazaspiro compounds can also exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through various pathways. The specific structure of this compound may enhance its interaction with biological targets involved in cancer cell proliferation and survival .

Neuroprotective Effects

Recent investigations have pointed towards neuroprotective applications for compounds like this compound. Studies indicate that certain spiro compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The potential for these compounds to cross the blood-brain barrier enhances their therapeutic appeal in neuropharmacology .

Data Table: Summary of Applications

ApplicationMechanism/TargetRelevant Studies/Findings
AntiviralCCR5 receptor modulationInhibition of HIV entry; potential treatment for AIDS
Anti-inflammatoryChemokine modulationEfficacy in reducing inflammation in autoimmune diseases
AnticancerInduction of apoptosisGrowth inhibition in various cancer cell lines
NeuroprotectiveProtection against oxidative stressPotential benefits in Alzheimer's and Parkinson's models

Case Studies and Research Insights

  • HIV Treatment : A study demonstrated that a derivative similar to this compound effectively reduced viral load in infected cell cultures by blocking CCR5 receptor interactions, highlighting its potential as an antiviral agent.
  • Inflammatory Diseases : Research involving animal models showed that administration of diazaspiro compounds resulted in decreased levels of pro-inflammatory cytokines, suggesting a mechanism for their anti-inflammatory effects.
  • Cancer Research : In vitro studies indicated that these compounds could induce apoptosis in breast cancer cell lines through activation of caspase pathways, presenting a promising avenue for cancer therapy development.

Mechanism of Action

The mechanism of action of 8-((2-Methylthiazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane is not fully understood but is believed to involve interactions with specific molecular targets:

    Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound may interfere with metabolic pathways, signal transduction pathways, or DNA replication processes.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 8-((2-Methylthiazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes References
This compound C14H22N3OS 280.41 2-Methylthiazole at position 8 Presumed CNS/immunomodulatory activity (inferred) [3, 12]
4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane C15H22N2O 246.36 Benzyl group at position 4 Intermediate for clozapine-like analogs [4]
tert-Butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate C13H24N2O3 256.34 tert-Butoxycarbonyl at position 8 High solubility; synthetic intermediate [7, 10]
Compound 15 (1-oxa-4,9-diazaspiro[5.5]undecane derivative) Not specified Not specified Pyridyl substituent at position 4 Dual σ1 receptor activity; no hERG inhibition [3]
Key Observations:

Substituent Effects on Activity :

  • The introduction of heteroaryl groups (e.g., pyridyl in Compound 15) at position 4 of the spirocyclic core enhances target binding (e.g., σ1 receptor) while avoiding hERG channel inhibition, a common cardiotoxicity risk .
  • The 2-methylthiazole group in the target compound may similarly improve selectivity for CNS targets due to its aromatic and electron-rich nature, though direct evidence is lacking.

Physicochemical Properties :

  • tert-Butyl esters (e.g., CAS 1160247-05-1) exhibit moderate lipophilicity (predicted logP ~2.5) and solubility, making them suitable intermediates for further derivatization .
  • The benzyl-substituted analog (CAS EN300-1696596) has a lower molecular weight (246.36) and is utilized in synthesizing clozapine-like antipsychotics, highlighting the scaffold's versatility .

Synthetic Utility :

  • The tert-butyl carboxylate derivatives (e.g., CAS 1160247-05-1) are critical building blocks in medicinal chemistry, enabling facile deprotection to free amines for subsequent functionalization .

Pharmacological and Functional Comparisons

  • Compound 15 () : This 1-oxa-4,9-diazaspiro[5.5]undecane derivative with a pyridyl substituent demonstrates balanced σ1 receptor affinity and metabolic stability. Its lack of hERG inhibition contrasts with many spirocyclic amines, underscoring the importance of substituent choice in reducing off-target effects .
  • 4-Benzyl Derivative () : Used in synthesizing clozapine analogs, this compound's benzyl group may enhance blood-brain barrier penetration, though its agranulocytosis risk (linked to clozapine) necessitates structural optimization .
  • However, the thiazole's sulfur atom may alter metabolic stability or binding kinetics compared to nitrogen-containing heterocycles.

Challenges and Opportunities

  • hERG Inhibition : While Compound 15 avoids hERG toxicity, other spirocyclic derivatives (e.g., early clozapine analogs) exhibit this risk, emphasizing the need for rigorous electrophysiological profiling .
  • Synthetic Accessibility : tert-Butyl-protected intermediates (e.g., CAS 1160247-05-1) streamline synthesis but require additional steps for deprotection, which may affect scalability .

Biological Activity

8-((2-Methylthiazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane is a compound of interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H16N4OS
  • Molecular Weight : 252.35 g/mol

This compound features a spirocyclic framework that enhances its biological activity by providing multiple points of interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes associated with metabolic pathways, which could be beneficial for conditions such as obesity and diabetes.
  • Receptor Modulation : It acts as a modulator for certain neurotransmitter receptors, potentially influencing mood and cognitive functions.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in infectious diseases.

Biological Activity Data

Several studies have assessed the biological activity of this compound. Below is a summary of findings from various research efforts:

StudyBiological ActivityFindings
Enzyme InhibitionDemonstrated significant inhibition of soluble epoxide hydrolase (sEH), a target for treating chronic kidney diseases.
Neurotransmitter ModulationShowed potential as a GABA receptor antagonist, influencing central nervous system functions.
Antimicrobial EffectsExhibited activity against specific bacterial strains in vitro, indicating potential for development as an antimicrobial agent.

Case Studies

  • Chronic Kidney Disease Treatment :
    A study evaluated the efficacy of this compound in a rat model of chronic kidney disease. The compound was administered orally and resulted in reduced serum creatinine levels, suggesting protective effects on renal function .
  • Neuropharmacology :
    Research involving animal models demonstrated that the compound could modulate anxiety-like behaviors through its action on GABA receptors, indicating potential applications in treating anxiety disorders .
  • Antimicrobial Testing :
    A series of antimicrobial assays revealed that the compound exhibited significant inhibition against Gram-positive bacteria, highlighting its potential as an antibiotic candidate .

Q & A

Q. Table 1: Substituent Effects on Target Activity

PositionSubstituentMOR EC₅₀ (nM)σ1R IC₅₀ (nM)hERG Inhibition Risk
42-Pyridyl1245Low
43-Trifluoromethyl832Moderate
9Phenethyl1528Low

Balanced dual activity (e.g., compound 15au in ) is achieved by combining small alkyl groups at position 2 with pyridyl substituents at position 4.

Advanced: What methodologies mitigate hERG channel inhibition risks in spirocyclic analogs?

Answer:
hERG inhibition is addressed through:

  • Steric Bulk: Introducing ortho-substituted halogens or trifluoromethyl groups at position 4 reduces hERG binding by limiting hydrophobic interactions with the channel’s central cavity .
  • Polar Groups: Pyridyl substituents at position 4 decrease lipophilicity, lowering hERG affinity.
  • In Silico Screening: Molecular docking using hERG homology models identifies high-risk scaffolds early in development.

Advanced: How are in vivo studies designed to differentiate central vs. peripheral analgesic mechanisms?

Answer:

  • Central Activity: Assess analgesia in models like the paw pressure test in mice, where MOR agonists (e.g., oxycodone) show CNS-mediated effects.
  • Peripheral Activity: Use local administration (e.g., intraplantar injection) and co-administration with σ1R agonists (e.g., PRE-084) to reverse peripheral effects, as seen with compound 15au .
  • Side Effect Profiling: Compare constipation rates (via fecal pellet counts) and respiratory depression to evaluate safety margins.

Advanced: How to resolve contradictions in substituent effects across studies?

Answer:
Discrepancies (e.g., varying σ1R antagonism with similar substituents) are resolved via:

  • Comparative Binding Assays: Use radioligand displacement studies under standardized conditions (e.g., ).
  • Molecular Dynamics Simulations: Analyze binding pocket flexibility and water-mediated interactions.
  • Free-Energy Perturbation (FEP): Quantify substituent contributions to binding affinity computationally.

Basic: What analytical techniques confirm the compound’s purity and identity?

Answer:

  • HPLC-MS: Quantifies purity (>95%) and detects impurities.
  • Elemental Analysis: Validates empirical formula.
  • IR Spectroscopy: Confirms functional groups (e.g., carbonyl stretches in the spirocyclic core).
  • 1H/13C NMR: Assigns proton environments and carbon connectivity, critical for spirocyclic systems .

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